molecular formula C14H15BrN2 B2494245 1-(4-Bromonaphthalen-1-yl)piperazine CAS No. 850650-46-3

1-(4-Bromonaphthalen-1-yl)piperazine

Cat. No. B2494245
CAS RN: 850650-46-3
M. Wt: 291.192
InChI Key: BCQFDRDTLZIOGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Bromonaphthalen-1-yl)piperazine often involves palladium-catalyzed Buchwald–Hartwig cross-coupling reactions. For example, Magano et al. (2008) reported a practical and scalable preparation of a related compound using a palladium-catalyzed reaction followed by deprotection with HCl gas, achieving excellent purity and low palladium content (Magano et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of bromophenyl and piperazine derivatives can be performed using various spectroscopic techniques. For instance, compounds synthesized by Wujec and Typek (2023) were characterized by HRMS, IR, 1H, and 13C NMR experiments, providing detailed insights into their structural attributes (Wujec & Typek, 2023).

Chemical Reactions and Properties

Chemical reactions involving bromonaphthalene derivatives and piperazine can lead to the formation of compounds with significant biological activities. For example, Patel et al. (2012) explored the synthesis and pharmacological evaluations of novel bromo-quinolinyloxy-piperazinyl triazines, highlighting the antimicrobial and antimycobacterial activities of these compounds (Patel et al., 2012).

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride : This study outlines a practical and scalable synthesis of a piperazine derivative, focusing on a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. The process is notable for its production of the target molecule with excellent purity and low palladium content, making it significant for industrial synthesis and pharmaceutical applications (Magano et al., 2008).

Antimicrobial and Antiviral Activities

  • Nitroimidazoles Part 6 : This research synthesizes new 5-substituted Piperazinyl-4-nitroimidazole Derivatives aimed at developing new non-nucleoside reverse transcriptase inhibitors. The synthesized compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activity, underscoring the potential of piperazine derivatives in antiviral therapies (Al-Masoudi et al., 2007).

Docking Studies and Drug Design

  • SYNTHESIS AND DOCKING STUDIES OF 1-(2-FLUOROPHENYL)-3-(4-((PYRIDINE-2-YL) METHYL) PIPERAZINE-1-YL)-1H-INDAZOLE : The synthesis of piperazine-1-yl-1H-indazole derivatives, notable in medicinal chemistry, was detailed. Additionally, docking studies were presented, highlighting the relevance of these compounds in drug design and interaction analysis with biological targets (Balaraju et al., 2019).

Anticancer Applications

  • Synthesis, Crystal Structure, Anti-Bone Cancer Activity, and Molecular Docking Investigations : This study reports the synthesis of a heterocyclic compound incorporating piperazine and its evaluation against bone cancer cell lines. The compound's anticancer activities were investigated, and molecular docking was utilized to study its potential antiviral activity (Lv et al., 2019).

Molecular Structure Analysis

  • Crystal structure studies, Hirshfeld surface analysis, and DFT calculations : This paper discusses the synthesis and structural confirmation of piperazine derivatives. The study also sheds light on the molecular structure through X-ray diffraction studies and computational density functional theory (DFT) calculations, essential for understanding the reactive sites and interaction potentials of these molecules (Kumara et al., 2017).

properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-5-6-14(17-9-7-16-8-10-17)12-4-2-1-3-11(12)13/h1-6,16H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQFDRDTLZIOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromonaphthalen-1-yl)piperazine

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